REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][c:4]2[n:5][c:6]([CH2:14][CH2:15][CH2:16][Cl:17])[c:7](=[O:13])[nH:8][c:9]2[cH:10][c:11]1[Cl:12].[P:18]([Cl:19])([Cl:20])([Cl:21])=[O:22]>>[Cl:1][c:2]1[cH:3][c:4]2[n:5][c:6]([CH2:14][CH2:15][CH2:16][Cl:17])[c:7]([Cl:20])[n:8][c:9]2[cH:10][c:11]1[Cl:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1[nH]c2cc(Cl)c(Cl)cc2nc1CCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCc1nc2cc(Cl)c(Cl)cc2nc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |